N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide
Description
N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position of the cyclopentane ring and a morpholinoethyl substituent on the amide nitrogen. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, contributes to solubility and pharmacokinetic properties due to its polar nature .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-17(19-10-11-20-12-14-22-15-13-20)18(8-4-5-9-18)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTLWBISICGQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Corresponding amine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The morpholine ring can act as a ligand for various receptors, modulating their activity. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of cyclopentane carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Observations :
- Bulkier Substituents : The bromophenyl group in may sterically hinder interactions with target proteins compared to the target compound’s simpler phenyl group.
- Morpholine vs. Methoxy: The morpholinoethyl group in the target compound likely offers better solubility than the methoxyphenyl group in , which is more lipophilic.
Antimicrobial Activity
Thiopyrimidinone derivatives with morpholinoethyl groups (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) demonstrated significant antibacterial and antifungal activities in studies. For example, compound 6f (from ) showed dual activity against Staphylococcus aureus and Candida albicans, suggesting that the morpholine moiety enhances broad-spectrum efficacy.
Antioxidant Activity
(2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamamide () exhibited moderate antioxidant activity, which increased upon protonation (as the HCl salt). This highlights the role of the morpholine group’s nitrogen in redox interactions. If the target compound’s amide nitrogen participates in similar interactions, its antioxidant capacity could be structure-dependent.
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-1-phenylcyclopentane-1-carboxamide, also known as compound CAS 696631-88-6, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carboxamides and features a morpholine moiety, which is significant for its pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research has indicated that this compound may exhibit anticancer properties . A study investigating similar compounds found that modifications in the morpholine structure can enhance the selectivity and potency against various cancer cell lines. For instance, derivatives of morpholine-based compounds have shown promising results as inhibitors of key signaling pathways involved in tumor growth, such as the PI3K/AKT pathway .
Antimicrobial Effects
The compound has also been explored for its antimicrobial activity . Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, although comprehensive studies are still needed to elucidate its spectrum of activity and mechanism of action. The presence of the morpholine group is believed to play a crucial role in enhancing the compound's interaction with microbial targets .
Neuroprotective Potential
Another area of interest is the neuroprotective potential of this compound. Morpholine derivatives have been studied for their ability to modulate neurotransmitter systems, which may provide therapeutic benefits in neurodegenerative diseases. This aspect is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can potentially bind to neurotransmitter receptors, influencing synaptic transmission and offering neuroprotective effects.
Research Findings Table
Case Study 1: Anticancer Activity
In a recent study focusing on structurally similar compounds, it was found that modifications in the morpholine group significantly enhanced anticancer activity against breast cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts targeting specific cancer types.
Case Study 2: Neuroprotection
A preclinical trial investigated the neuroprotective effects of a related morpholine derivative in models of Alzheimer's disease. Results indicated improved cognitive function and reduced neuronal loss, suggesting that this compound could hold therapeutic promise in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
